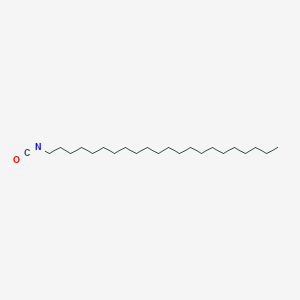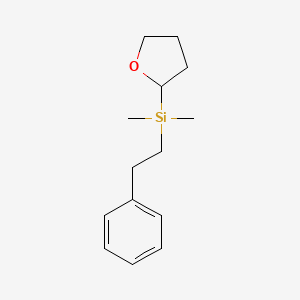
Methyl chrysene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl chrysene-1-carboxylate is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of chrysene, which is known for its presence in coal tar and as a byproduct of incomplete combustion of organic matter. The compound has a molecular formula of C19H14O2 and is characterized by a methyl group attached to the chrysene backbone at the 1-position and a carboxylate group at the same position.
准备方法
Synthetic Routes and Reaction Conditions: Methyl chrysene-1-carboxylate can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of chrysene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Methyl chrysene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of chrysene-1-carboxylic acid or chrysene-1-one.
Reduction: Formation of chrysene-1-methanol or chrysene-1-aldehyde.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学研究应用
Methyl chrysene-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound in studying PAH behavior and reactivity.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a probe in studying metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of methyl chrysene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA or proteins, leading to various biological effects. The pathways involved may include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
相似化合物的比较
Chrysene: The parent compound without the methyl and carboxylate groups.
1-Methylchrysene: A derivative with only a methyl group at the 1-position.
Chrysene-1-carboxylic acid: A derivative with only a carboxylate group at the 1-position.
Comparison: Methyl chrysene-1-carboxylate is unique due to the presence of both a methyl and a carboxylate group at the 1-position, which influences its chemical reactivity and biological activity. Compared to chrysene, it has enhanced solubility and reactivity due to the functional groups. The presence of the carboxylate group also allows for further derivatization and functionalization, making it a versatile compound in various applications.
属性
CAS 编号 |
90340-68-4 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
methyl chrysene-1-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 |
InChI 键 |
IWFIJMFJWRKOPY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



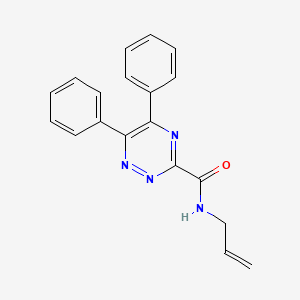

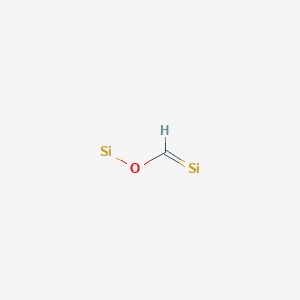
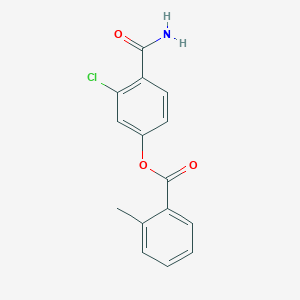

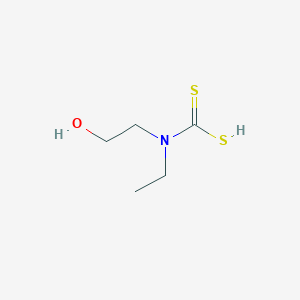
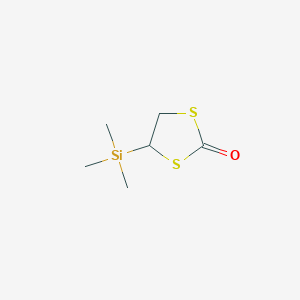
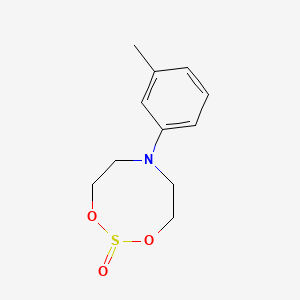
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
